molecular formula C9H12N2O2 B381895 Methyl 3-(pyridin-2-ylamino)propanoate CAS No. 55364-85-7

Methyl 3-(pyridin-2-ylamino)propanoate

Cat. No.: B381895
CAS No.: 55364-85-7
M. Wt: 180.2g/mol
InChI Key: CKZDJCJSSSCYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(pyridin-2-ylamino)propanoate is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It is a derivative of propanoic acid, where the amino group is substituted with a pyridin-2-yl group. This compound is primarily used in research and development within the fields of chemistry and biology.

Scientific Research Applications

Methyl 3-(pyridin-2-ylamino)propanoate is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals. The compound is also used in the study of enzyme inhibitors and as a ligand in coordination chemistry .

Safety and Hazards

“Methyl 3-(pyridin-2-ylamino)propanoate” is classified as causing serious eye damage (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends wearing chemical impermeable gloves and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of Methyl 3-(pyridin-2-ylamino)propanoate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Result of Action

Some studies suggest potential anti-cancer activity , but the specific molecular and cellular effects need further investigation.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets. For this compound, it is recommended to keep it in a dark place, sealed, and dry, at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-2-ylamino)propanoate typically involves the reaction of 2-aminopyridine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and an anhydrous solvent like ethanol. The mixture is heated to a temperature range of 120-160°C for 16-20 hours under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and stringent control of reaction conditions to ensure high yield and purity. Post-reaction, the product is purified through recrystallization using solvents like petroleum ether and ethyl acetate .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Comparison with Similar Compounds

  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • Methyl 3-(2-furylmethylamino)propanoate
  • Ethyl 2-amino-3-(4-pyridinyl)propanoate

Comparison: Methyl 3-(pyridin-2-ylamino)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain synthetic applications .

Properties

IUPAC Name

methyl 3-(pyridin-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZDJCJSSSCYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971162
Record name Methyl N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55780-69-3, 55364-85-7
Record name Methyl N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55364-85-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(pyridin-2-ylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(pyridin-2-ylamino)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(pyridin-2-ylamino)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(pyridin-2-ylamino)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(pyridin-2-ylamino)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(pyridin-2-ylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.